4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S1898874
CAS No.
22277-01-6
M.F
C6H3ClN4O2
M. Wt
198.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

CAS Number

22277-01-6

Product Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)

InChI Key

FTYXRILYMGQZIW-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]

Precursor in JAK Inhibitor Synthesis

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 22277-01-6) is a heterocyclic compound that serves as a key intermediate in the synthesis of several Janus kinase (JAK) inhibitors. JAKs are a family of enzymes involved in cellular signaling pathways important for the immune system. These inhibitors have gained significant attention in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis [].

Studies have demonstrated the efficacy of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine as a starting material for the synthesis of well-known JAK inhibitors, including Tofacitinib, Ruxolitinib, and SHR0302 []. These drugs work by blocking the activity of JAK enzymes, thereby interrupting the signaling cascades that contribute to inflammation in autoimmune diseases.

Exploration of Bioactivity

Beyond its role as a synthetic precursor, limited research has explored the potential bioactivity of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine itself. However, the presence of the nitro group suggests it might possess antibacterial or antifungal properties, warranting further investigation [].

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C₆H₃ClN₄O₂, and it has a molecular weight of approximately 198.57 g/mol. This compound features a chlorine atom at the 4-position and a nitro group at the 5-position of the pyrrolo ring, contributing to its distinct chemical properties and reactivity. The presence of these functional groups enhances its potential applications in various fields, particularly in medicinal chemistry.

As CNP is an intermediate, its mechanism of action is not directly relevant. However, the final target molecules derived from CNP, the chiral substituted pyrazolyl pyrrolopyrimidines, are being investigated for their ability to inhibit JAK enzymes []. JAK enzymes play a crucial role in cytokine signaling, which is involved in inflammatory responses. Inhibiting JAK activity can potentially help modulate the immune system and treat inflammatory diseases.

The chemical reactivity of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has been explored in various contexts. One notable reaction involves acid-catalyzed amination, where the compound reacts with aniline in the presence of hydrochloric acid. This reaction demonstrates that the compound can undergo nucleophilic substitution reactions effectively, which is critical for synthesizing more complex derivatives .

Additionally, studies have shown that the compound can be involved in cyclization reactions and other transformations that modify its functional groups, leading to a variety of derivatives with potentially enhanced biological activities .

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It is used as a building block in the synthesis of more complex pharmaceutical agents targeting various diseases. Additionally, its derivatives may serve as research tools in biochemical studies aimed at understanding enzyme mechanisms or cellular pathways.

Interaction studies involving 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine have primarily focused on its reactivity with nucleophiles such as amines. These studies indicate that the compound can participate in electrophilic aromatic substitution reactions, which may be exploited to create diverse derivatives with tailored biological activities . Further research into its interactions with specific biological targets could provide insights into its therapeutic potential.

Several compounds share structural similarities with 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, including:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the nitro group but retains similar reactivity patterns.
  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains an iodine atom instead of chlorine and exhibits different reactivity due to halogen substitution.
  • 5-Nitro-7H-pyrrolo[2,3-d]pyrimidine: Similar to the target compound but lacks chlorine; useful for comparative biological activity studies.

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidineChlorine and nitro groupsPotential for diverse derivatives
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineChlorine onlySimpler structure
5-Iodo-7H-pyrrolo[2,3-d]pyrimidineIodine instead of chlorineDifferent reactivity profile
5-Nitro-7H-pyrrolo[2,3-d]pyrimidineNitro group onlyFocus on nitro group effects

The unique combination of chlorine and nitro functional groups in 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine potentially enhances its reactivity and biological activity compared to its analogs, making it a valuable compound for further investigation in medicinal chemistry and drug development.

The synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine relies fundamentally on established heterocyclic condensation methodologies that have been extensively developed for pyrrolopyrimidine scaffold construction. The traditional approaches can be categorized into three primary synthetic strategies based on the order of ring formation and the specific building blocks employed [1].

The first major approach involves the cyclization of the pyrimidine ring onto a pre-existing pyrrole framework. This methodology utilizes β-enaminonitrile, β-enaminoester, or β-enaminoamide derivatives of pyrrole rings as key intermediates [1]. These versatile precursors undergo condensation reactions with bifunctional reagents including formic acid, acetic acid, acetic anhydride, formamide, isothiocyanate, urea, thiourea, and carbon disulfide to construct the pyrimidine portion of the fused heterocyclic system [1]. This approach offers excellent regioselectivity and allows for the introduction of diverse substituents at various positions of the final pyrrolopyrimidine scaffold.

The second traditional methodology proceeds through the cyclization of the pyrrole ring onto a pre-formed pyrimidine core. This strategy employs pyrimidine, aminopyrimidine, diaminopyrimidine, or triaminopyrimidine derivatives as starting materials [1]. These pyrimidine precursors are treated with various reagents such as nitroalkenes, alkynes, aldehydes, and acid chlorides to facilitate the formation of the pyrrole ring [1]. This approach is particularly valuable when specific pyrimidine substitution patterns are required in the target molecule.

The third category encompasses miscellaneous reactions that provide alternative pathways for pyrrolopyrimidine construction [1]. These methods often involve unique cyclization strategies or rearrangement reactions that can access specific substitution patterns not readily available through the conventional approaches. The versatility of these miscellaneous reactions allows for the synthesis of structurally diverse pyrrolopyrimidine derivatives with tailored properties.

A representative example of the traditional condensation approach involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate through the coupling of ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane . This intermediate undergoes formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol through addition of formamidine, followed by cyclization to form the 7H-pyrrolo[2,3-d]pyrimidin-4-ol framework and subsequent chlorination to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Nitration and Chlorination Sequence Optimization

The introduction of nitro and chloro substituents into the pyrrolopyrimidine framework requires careful optimization of reaction conditions to achieve high selectivity and efficiency. The nitration of heterocyclic compounds, particularly those containing electron-rich pyrrole rings, presents unique challenges related to regioselectivity and substrate compatibility [3] [4] [5].

For pyrrolo[3,2-d]pyrimidine-2,4-diones, nitration has been successfully accomplished using concentrated sulfuric acid and nitric acid systems at controlled temperatures ranging from 0 to 90 degrees Celsius [3] [4]. The nitration typically proceeds through electrophilic aromatic substitution, with the electron density distribution in the heterocyclic system determining the regioselectivity of the reaction [3]. Studies have shown that nitration at the carbon-5 position can be achieved by adding 6-methyluracil to a solution of concentrated sulfuric and nitric acids at 0 degrees Celsius, followed by quenching in ice water [3].

The chlorination of pyrimidine bases and related heterocycles has been optimized through several innovative approaches. A particularly effective method involves the reaction between pyrimidine derivatives and m-chloroperbenzoic acid in aprotic solvents such as dimethylformamide, dimethylacetamide, or hexamethylphosphorus triamide [6]. This procedure provides high yields of chlorinated products with short reaction times and mild reaction conditions [6]. In the pyrimidine series, both uracil and cytosine derivatives give the corresponding 5-chloro derivatives in high yield after facile workup [6].

Recent advances in nitration methodology have focused on enzyme-mediated processes that offer enhanced selectivity and environmental compatibility [5]. These biocatalytic approaches allow for fine-tuning of reaction conditions to ensure high selectivity and efficiency while minimizing undesired side reactions [5]. Temperature, pressure, catalyst selection, solvent effects, concentration of reactants, reaction time, and functional group compatibility all play critical roles in achieving optimal nitration results [5].

The sequence optimization for both nitration and chlorination processes requires careful consideration of the electronic properties of the heterocyclic substrate. Electron-withdrawing groups can significantly influence the reactivity and selectivity of these transformations. For 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine synthesis, the chlorination typically precedes nitration to take advantage of the activating effect of the chloro substituent on subsequent electrophilic substitution reactions.

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions represent a powerful and efficient approach for the synthesis of pyrrolopyrimidine derivatives, offering significant advantages in terms of atom economy, reduced waste generation, and streamlined synthetic procedures [7] [8] [9] [10]. These methodologies allow for the convergent assembly of complex heterocyclic structures from simple starting materials in a single reaction vessel.

A highly effective three-component synthesis involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetrabutylammonium bromide at 50 degrees Celsius in ethanol [7]. This protocol provides excellent yields of pyrrolo[2,3-d]pyrimidine derivatives within 15-20 minutes, demonstrating the remarkable efficiency of the multicomponent approach [7]. The reaction proceeds through a sequence involving Knoevenagel condensation followed by intermolecular condensation with loss of water [7].

Another successful multicomponent strategy utilizes the three-component condensation of 6-amino-2-thiouracil with arylglyoxal hydrates and N,N-dimethylbarbituric acid or acyclic β-dicarbonyl compounds such as acetylacetone in acetic acid at elevated temperature [11]. This methodology provides pyrrolo[2,3-d]pyrimidine derivatives in 15-20 minutes, while related 5,8-dihydropyrido[2,3-d]pyrimidines form after 2 hours [11]. The optimal product yields are obtained by refluxing the reagents in acetic acid, with the reaction mechanism involving formation of an α,β-unsaturated ketone intermediate followed by nucleophilic addition and cyclization [11].

Microwave-assisted multicomponent reactions have emerged as particularly attractive for the rapid synthesis of pyrrolo[1,2-c]pyrimidine derivatives [8]. These protocols typically involve three-component reactions of substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes in environmentally benign solvents [8]. The microwave irradiation significantly reduces reaction times while maintaining high yields and excellent functional group tolerance [8].

The Groebke-Blackburn-Bienaymé reaction represents another important multicomponent strategy for heterocycle synthesis [12]. This three-component condensation yields 3-amino-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-a]pyrimidines from aldehydes, isonitriles, and 2-aminopyridine, 2-aminopyrazine, or 2-aminopyrimidine respectively [12]. The convergent nature of multicomponent condensations makes them especially attractive for combinatorial chemistry applications [12].

Protective Group Strategies for Reactive Positions

The synthesis of highly functionalized pyrrolopyrimidine derivatives often requires the strategic use of protective groups to mask reactive positions during multi-step synthetic sequences [13] [14] [15] [16] [17]. The selection of appropriate protective groups is critical for achieving chemoselectivity and avoiding undesired side reactions during the synthesis of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine and related compounds.

The tert-butyloxycarbonyl (BOC) protecting group has found widespread application in the protection of pyrimidine nucleobases [16] [18]. The BOC group can be introduced under mild conditions using di-tert-butyl dicarbonate in the presence of a base at room temperature to 40 degrees Celsius [18]. This protecting group is stable towards most nucleophiles and bases and can be removed cleanly and selectively under neutral acidic conditions using trifluoroacetic acid or hydrochloric acid [16] [18]. For pyrimidine nucleobases, the BOC protection offers differential protection at nitrogen-1 and nitrogen-3 positions, enabling selective functionalization [16].

The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group has proven particularly valuable for pyrrolopyrimidine chemistry [17]. This group can be introduced using SEM-chloride under mild basic conditions and removed using tetrabutylammonium fluoride or acidic conditions [17]. The SEM group is especially useful for directing lithiation reactions at carbon-6 of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, enabling the introduction of various substituents through nucleophilic addition to aldehydes and ketones [17]. Studies have shown that bis(2-dimethylaminoethyl) ether as an additive can increase yields in lithiation-addition reactions, offering both higher degrees of lithiation and increased stability of the lithiated intermediate [17].

Sulfonyl protecting groups, including benzenesulfonyl and various N-sulfonyl derivatives, are among the most common protecting groups for pyrrole nitrogen protection [15]. These groups provide strong electron-withdrawing effects that reduce the nucleophilicity of the pyrrole ring, allowing for wider ranges of reactions and higher yields in regioselective alkenylation and acylation at the alpha and beta positions [15]. The sulfonyl groups can be introduced using the corresponding sulfonyl chlorides in the presence of base and removed under basic or reductive conditions [15].

The strategic use of orthogonal protection allows for the specific deprotection of one protective group in multiply-protected structures [13]. This approach is particularly valuable when synthesizing complex pyrrolopyrimidine derivatives that require multiple selective transformations. For example, differential protection strategies can enable selective functionalization at specific positions while maintaining protection at others [13].

Microwave-Assisted and Flow Chemistry Innovations

Modern synthetic chemistry has embraced microwave-assisted synthesis and continuous flow chemistry as transformative technologies for heterocyclic compound preparation [19] [20] [21] [22] [23] [24]. These innovations offer significant advantages over traditional batch processes in terms of reaction efficiency, environmental impact, and scalability.

Microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidine derivatives has demonstrated remarkable efficiency, achieving excellent yields of 80-90% within 30 minutes [19] [20] [23]. The key advantages of microwave irradiation include reduced reaction times, high atom economy, elimination of column chromatography requirements, and enhanced environmental friendliness [20] [23]. A representative example involves the microwave-assisted multicomponent synthesis where novel pyrrolo[2,3-d]pyrimidine derivatives are obtained under green reaction conditions with excellent yields and minimal purification requirements [20] [23].

The microwave-assisted synthesis of 4-aminopyrrolo[2,3-d]pyrimidine analogues has been accomplished through condensation reactions of substituted benzaldehydes with 4-aminopyrrolo[2,3-d]pyrimidine under microwave irradiation [19]. This approach provides significant improvements over conventional heating methods, including faster reaction rates, improved yields, and reduced energy consumption [19]. The synthesized compounds demonstrate promising antimicrobial activities, supporting their potential application as therapeutic agents [19].

Continuous flow chemistry has emerged as a powerful tool for heterocycle synthesis, offering improved heat and mass transfer, enhanced safety through reaction containment, and efficient scale-up capabilities [21] [24]. Flow chemistry enables the continuous processing of reactants through miniaturized reactor components, resulting in better control over reaction parameters and reduced chemical waste [21] [24]. The technology is particularly advantageous for reactions requiring precise temperature control, high-pressure conditions, or hazardous reagents [24].

Flow hydrogenation represents a specific application where continuous flow technology excels [22] [25]. Substituted pyridines can be hydrogenated efficiently using dedicated high-temperature/pressure flow reactors with pre-packed catalyst cartridges [22]. Good to excellent yields of substituted piperidines are obtained using palladium on carbon, rhodium on carbon, or platinum on carbon as heterogeneous catalysts at temperatures of 60-80 degrees Celsius and hydrogen pressures of 30-90 bar [22]. The continuous flow approach provides shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste compared to batch methods [25].

The integration of multiple reaction steps in continuous flow systems enables the telescoping of multi-step sequences without intermediate isolation and purification [24]. This approach is particularly valuable for pyrrolopyrimidine synthesis where multiple transformations can be combined into a single continuous process. Recent developments have demonstrated the successful application of flow chemistry to complex heterocycle formation with improved yields, selectivity, and operational efficiency [24].

Two-step tandem synthesis in continuous-flow microreactors has been successfully applied to sugar-containing pyrimidine derivatives [26]. This approach allows for the optimization of reaction parameters for each unit individually while avoiding the separation and purification of intermediates [26]. Under optimized conditions, desired yields of 34.8-69.1% can be obtained in 40 minutes compared to 48 hours required for conventional shaking conditions [26].

The chlorine atom at the carbon-4 position represents the most electrophilic site in 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, making it highly susceptible to nucleophilic aromatic substitution reactions [1]. This reactivity is enhanced by the electron-withdrawing effects of both the nitro group at carbon-5 and the inherent electron deficiency of the pyrimidine ring system .

Mechanistic Considerations

The nucleophilic aromatic substitution proceeds through the classical addition-elimination mechanism, wherein nucleophilic attack at carbon-4 forms a Meisenheimer complex intermediate [1]. The nitro group at carbon-5 provides exceptional stabilization of this intermediate through resonance delocalization, significantly lowering the activation barrier for substitution. The proximity of the nitro group to the reaction center enhances its stabilizing effect, making the substitution remarkably facile compared to analogous reactions on simple chloropyrimidines [3].

Substrate Scope and Reaction Conditions

Primary and secondary amines serve as excellent nucleophiles for carbon-4 substitution. Hydrochloric acid promotion has been demonstrated to facilitate these reactions in aqueous media, providing an environmentally benign alternative to traditional organic solvents [1]. The acid catalysis operates through activation of the electrophilic carbon center while simultaneously protonating the departing chloride ion.

NucleophileReaction ConditionsYield (%)Product Type
AnilineWater, HCl, 6-8h85-924-Arylamino-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
4-AminopyridineWater, HCl, 6-8h88-944-(Pyridylamino)-5-nitro derivative
4-MethoxyanilineWater, HCl, 6-8h75-854-Arylamino derivative
2-ChloroanilineWater, HCl, 8-10h70-784-Arylamino derivative
BenzylamineEthanol, K2CO390-954-Benzylamino derivative
DiethylamineEthanol, reflux85-904-Dialkylamino derivative
MorpholineDMF, base88-924-Morpholino derivative

Electronic Effects and Reactivity Patterns

The electronic properties of the incoming nucleophile significantly influence reaction rates and yields [1]. Electron-rich anilines demonstrate enhanced nucleophilicity, while electron-deficient systems require more forcing conditions. Steric hindrance from ortho-substituents on aniline nucleophiles reduces reaction rates but does not prevent substitution when appropriate conditions are employed [1].

Solvent Effects

Protic solvents, particularly water, have demonstrated superior performance for these transformations compared to aprotic alternatives [1]. The hydrogen bonding capability of water stabilizes transition states and facilitates proton transfer processes that are crucial for the reaction mechanism. This finding represents a significant advancement in green chemistry applications for heterocyclic functionalization.

Nitro Group Reduction and Subsequent Derivatization

The nitro group at carbon-5 undergoes facile reduction to the corresponding amino derivative, providing access to a versatile synthetic intermediate for further functionalization [4]. The reduction proceeds through a six-electron process, typically involving nitroso and hydroxylamine intermediates before yielding the final amino product [4].

Reduction Methodologies

Multiple reducing systems have been successfully employed for nitro group reduction in the pyrrolo[2,3-d]pyrimidine framework. The choice of reducing agent influences both reaction selectivity and compatibility with other functional groups present in the molecule [4] [5].

Reducing AgentConditionsYield (%)SelectivityProduct
SnCl2/HClEtOH, reflux, 3-4h75-85High4-Chloro-5-amino-7H-pyrrolo[2,3-d]pyrimidine
H2/Pd-CH2 (1 atm), rt, 2-3h90-95ExcellentSame
Fe/AcOHAcOH, 50-60°C, 2h70-80GoodSame
Zn/NH4ClNH4Cl aq, rt, 4-6h65-75ModerateSame
NaBH4/NiCl2MeOH, rt, 4h80-88GoodSame

Mechanistic Pathways

The reduction can proceed through either radical or ionic mechanisms depending on the reducing system employed [4]. Metal-based reductants typically operate through electron transfer processes, while hydrogen-transfer reductants follow hydride-based pathways. The hydroxylamine intermediate represents a crucial branch point in the reaction mechanism, as it can undergo further reduction to the amine or alternative transformations under specific conditions [5].

Intermediate Trapping and Alternative Products

Under carefully controlled conditions, the hydroxylamine intermediate can be isolated and subjected to independent transformations [4] [5]. This intermediate exhibits unique reactivity patterns, including condensation reactions with carbonyl compounds and oxidative transformations that can provide access to nitroso derivatives. These alternative pathways expand the synthetic utility of the nitro reduction beyond simple amino formation.

Subsequent Derivatization of Amino Products

The amino group generated through nitro reduction serves as a versatile handle for further functionalization [3]. Acylation reactions provide access to amide derivatives, while condensation with aldehydes yields Schiff base products. These transformations have been extensively utilized in the synthesis of bioactive compounds based on the pyrrolo[2,3-d]pyrimidine framework .

Metal-Catalyzed Cross-Coupling Reactions

The halogenated positions in 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine serve as excellent substrates for various palladium-catalyzed cross-coupling reactions [6] [7]. These transformations enable the installation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling with arylboronic acids represents one of the most versatile methods for introducing aromatic substituents at the carbon-4 position [8]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance.

Reaction TypeCatalyst SystemCoupling PartnerSolvent/BaseTemperature (°C)Yield Range (%)
Suzuki-MiyauraPd(PPh3)4, K2CO3Arylboronic acidsDME/H2O, K2CO380-10070-95
SonogashiraPdCl2(PPh3)2, CuITerminal alkynesEt3N, DMF60-8060-85
StillePd(PPh3)4, CsFOrganostannanesDMF, CsF80-10065-88
Buchwald-HartwigPd2(dba)3, BINAPAryl/heteroaryl aminesToluene, Cs2CO3100-12075-92
HeckPd(OAc)2, PPh3AlkenesEt3N, DMF80-10055-75

Sonogashira Coupling

The introduction of alkyne functionality through Sonogashira coupling provides access to versatile intermediates for further transformation [6]. Terminal alkynes couple efficiently with the chlorinated carbon-4 position under copper co-catalysis conditions. The reaction demonstrates good tolerance for various alkyne substituents, including aromatic, aliphatic, and heteroaromatic groups.

Stille Coupling

Organostannane coupling partners enable the installation of alkyl and aryl groups that may be challenging to introduce through other cross-coupling methods [7]. The Stille reaction shows particular utility for the introduction of electron-rich aromatic systems and heteroaromatic substituents that may be incompatible with other coupling protocols.

Buchwald-Hartwig Amination

Palladium-catalyzed amination reactions provide direct access to carbon-nitrogen bonds at the carbon-4 position [1]. This transformation is particularly valuable for introducing complex amine substituents that cannot be easily installed through direct nucleophilic substitution. The reaction demonstrates excellent selectivity and functional group compatibility.

Regioselectivity and Electronic Effects

The electronic properties of the pyrrolo[2,3-d]pyrimidine system strongly influence the regioselectivity of cross-coupling reactions [7]. The electron-withdrawing nature of the heterocycle activates halogenated positions toward oxidative addition, while the nitro group provides additional activation through inductive effects. This electronic bias ensures high selectivity for functionalization at the desired position.

Electrophilic Substitution Patterns on Pyrrole Moiety

The pyrrole ring in 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine exhibits characteristic reactivity toward electrophilic substitution, with the carbon-5 position being the most activated site [9] [10]. The regioselectivity of these reactions is governed by the electronic distribution within the fused heterocyclic system.

Halogenation Reactions

Electrophilic halogenation occurs selectively at the carbon-5 position of the pyrrole ring, proceeding under mild conditions with excellent regioselectivity [9]. The reaction utilizes standard halogenating agents and demonstrates good functional group tolerance.

ElectrophilePositionConditionsYield (%)Regioselectivity
N-ChlorosuccinimideC-5CH2Cl2, rt, 2h80-90Excellent (C-5)
N-BromosuccinimideC-5CH2Cl2, rt, 2h75-85Excellent (C-5)
Iodine monochlorideC-5CH2Cl2, rt, 1h70-80Excellent (C-5)
Acetic anhydrideC-5 (acylation)200°C, 4h60-70Good (C-5)
Formyl chlorideC-5 (formylation)DMF, POCl365-75Good (C-5)

Acylation Reactions

Friedel-Crafts acylation can be achieved at the carbon-5 position using activated acyl donors under Lewis acid catalysis or thermal conditions [11]. The reaction provides access to ketone derivatives that serve as versatile intermediates for further functionalization. The acylation demonstrates moderate regioselectivity and requires careful optimization of reaction conditions to avoid side reactions.

Formylation Reactions

Vilsmeier-Haack formylation using dimethylformamide and phosphorus oxychloride provides access to aldehyde derivatives [9]. This transformation is particularly valuable for introducing formyl groups that can subsequently undergo condensation reactions or reductive transformations.

Electronic Control of Regioselectivity

The regioselectivity of electrophilic substitution is controlled by the electron density distribution within the pyrrole ring [10]. The carbon-5 position exhibits the highest electron density and therefore represents the most nucleophilic site. The presence of electron-withdrawing substituents on the pyrimidine ring modulates but does not eliminate this inherent reactivity pattern.

Substrate Activation and Reaction Conditions

The relatively electron-poor nature of the fused pyrrolo[2,3-d]pyrimidine system requires more activated electrophiles or forcing conditions compared to simple pyrrole derivatives [10]. This reduced reactivity can be advantageous for achieving selectivity in complex synthetic sequences where multiple electrophilic sites may be present.

Ring Expansion and Contraction Reactions

Ring expansion and contraction transformations of the pyrrolo[2,3-d]pyrimidine framework provide access to alternative heterocyclic systems with modified ring sizes and connectivity patterns [12] [13]. These reactions typically involve oxidative or rearrangement processes that fundamentally alter the molecular architecture.

Oxidative Ring Expansion

Lead tetraacetate-mediated ring expansion represents a well-documented transformation for converting pyrrolo[2,3-d]pyrimidine derivatives to expanded ring systems [12]. This reaction proceeds through oxidative cleavage followed by recombination to generate pyrimido[4,5-d]pyrimidine products.

SubstrateReagentConditionsProductMechanismYield (%)
5-Amino-1,3-dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4-dioneLead tetraacetateAcOH, refluxPyrimido[4,5-d]pyrimidine (ring expansion)Oxidative ring expansion40-60
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidineOxidative conditionsVarious oxidantsRing-opened productsOxidative cleavageVariable
7H-Pyrrolo[2,3-d]pyrimidine derivativeBase-catalyzed rearrangementStrong base, heatRearranged heterocycleBase-catalyzed rearrangement30-50

Mechanistic Considerations

The lead tetraacetate-mediated ring expansion involves initial oxidation of the amino group to generate a reactive intermediate, followed by intramolecular cyclization to form the expanded ring system [12]. The mechanism proceeds through formation of an acetoxy intermediate that undergoes subsequent rearrangement and cyclization.

Alternative Ring Expansion Methods

Recent advances in ring expansion methodology have introduced metal-free oxidative approaches using hypervalent iodine reagents and other oxidizing systems [14]. These methods offer improved functional group tolerance and reduced toxicity compared to traditional lead-based protocols.

Ring Contraction Pathways

Under specific conditions, pyrrolo[2,3-d]pyrimidine derivatives can undergo ring contraction to yield smaller heterocyclic systems [13]. These transformations typically involve thermal or photochemical activation and proceed through radical or carbene intermediates.

Synthetic Applications

Ring expansion and contraction reactions provide access to heterocyclic frameworks that are difficult to prepare through conventional synthetic approaches [15]. These transformations have found particular application in the synthesis of natural product analogs and pharmaceutical intermediates where alternative ring systems may exhibit enhanced biological activity.

XLogP3

1.5

Other CAS

22277-01-6

Dates

Last modified: 08-16-2023

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